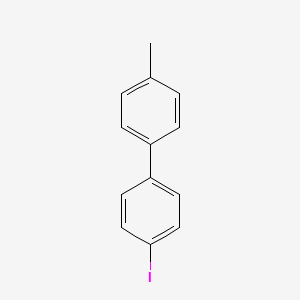

4-Iodo-4'-methylbiphenyl

Description

BenchChem offers high-quality 4-Iodo-4'-methylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-4'-methylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11I/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPXXEIIWWYHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568190 | |

| Record name | 4-Iodo-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55290-86-3 | |

| Record name | 4-Iodo-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-4'-methylbiphenyl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Iodo-4'-methylbiphenyl, a biphenyl derivative with applications in materials science and potential as an intermediate in organic synthesis. This document details its known characteristics, outlines a common synthetic methodology, and discusses its potential relevance in various research and development fields.

Core Physical and Chemical Properties

4-Iodo-4'-methylbiphenyl is a solid at room temperature. Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁I | [1][2] |

| Molecular Weight | 294.13 g/mol | [1] |

| CAS Number | 55290-86-3 | [1][2] |

| Appearance | White or off-white solid | |

| Boiling Point | 335.6 ± 21.0 °C at 760 mmHg | [2] |

| Density | 1.523 ± 0.06 g/cm³ | [2] |

| Flash Point | 151.9 °C | [2] |

| Refractive Index | 1.628 | [2] |

| Vapor Pressure | 0.000231 mmHg at 25°C | [2] |

| Storage Temperature | 2-8°C |

Note: Some physical properties are predicted based on computational models.

Spectroscopic Data

Detailed experimental spectroscopic data for 4-Iodo-4'-methylbiphenyl is not widely available in public spectral databases. However, the expected spectral characteristics can be inferred from the analysis of its structural analogues, 4-iodobiphenyl and 4-methylbiphenyl.[3][4]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons around 2.4 ppm. The aromatic region would display a series of doublets and triplets between 7.0 and 7.8 ppm, corresponding to the protons on the two phenyl rings.

-

¹³C NMR: The carbon NMR spectrum would exhibit a peak for the methyl carbon around 21 ppm. The aromatic carbons would appear in the range of 120-145 ppm. The carbon atom attached to the iodine would be shifted to a higher field compared to the other aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for C-H stretching of the methyl group and aromatic rings (around 2920 cm⁻¹ and 3030 cm⁻¹, respectively). Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 294. Key fragmentation patterns would involve the loss of the iodine atom (M-127) and the methyl group (M-15).

Synthesis of 4-Iodo-4'-methylbiphenyl

The synthesis of 4-Iodo-4'-methylbiphenyl is commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method offers a versatile and efficient route to form the C-C bond between the two aryl rings.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-Iodo-4'-methylbiphenyl from 1,4-diiodobenzene and 4-methylphenylboronic acid.

Materials:

-

1,4-Diiodobenzene

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-diiodobenzene (1 equivalent), 4-methylphenylboronic acid (1.1 equivalents), and potassium carbonate (2 equivalents).

-

Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of toluene. Add this catalyst solution to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dissolve the organic product. Transfer the mixture to a separatory funnel and wash with water and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Iodo-4'-methylbiphenyl.

Applications and Relevance to Drug Development

Materials Science

The primary documented application of 4-Iodo-4'-methylbiphenyl is in the field of materials science as a liquid crystal material.[1] The rigid biphenyl core and the presence of the terminal iodo and methyl groups contribute to the anisotropic properties required for liquid crystal phases.

Organic Synthesis Intermediate

Biphenyl derivatives are important structural motifs in many pharmaceuticals. The presence of an iodine atom in 4-Iodo-4'-methylbiphenyl makes it a versatile intermediate for further functionalization through various cross-coupling reactions. For instance, the iodo group can be readily replaced to introduce other functional groups, making it a valuable building block in the synthesis of more complex molecules. While direct applications in drug development are not extensively documented, its structural similarity to intermediates used in the synthesis of angiotensin II receptor blockers (sartans) suggests its potential utility in medicinal chemistry.[5]

Biological Activity

There is limited publicly available data on the specific biological activity or cytotoxicity of 4-Iodo-4'-methylbiphenyl. However, the biological activities of other biphenyl derivatives have been studied. For example, hydroxylated biphenyls have shown cytotoxic effects against various cancer cell lines.[6] The introduction of a halogen, such as iodine, can sometimes enhance the biological activity of a molecule. Therefore, it is plausible that 4-Iodo-4'-methylbiphenyl or its derivatives could exhibit some biological activity, but this would require experimental validation.

Safety Information

As with any chemical, 4-Iodo-4'-methylbiphenyl should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Iodo-4'-methylbiphenyl is a valuable compound with established applications in materials science and significant potential as an intermediate in organic synthesis. While its biological properties are not yet well-characterized, its structural features suggest that it could be a useful building block for the development of new functional molecules, including potential pharmaceutical agents. Further research into its reactivity and biological activity is warranted to fully explore its potential.

References

- 1. materials.alfachemic.com [materials.alfachemic.com]

- 2. 4-iodo-4'-methylbiphenyl | 55290-86-3 [chemnet.com]

- 3. 4-Iodobiphenyl | C12H9I | CID 15322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylbiphenyl | C13H12 | CID 12566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic Profile of 4-Iodo-4'-methylbiphenyl: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodo-4'-methylbiphenyl, a substituted aromatic hydrocarbon of interest to researchers and professionals in drug development and materials science. Due to the limited availability of direct experimental spectra for 4-Iodo-4'-methylbiphenyl in publicly accessible databases, this guide presents a detailed analysis based on the well-documented spectroscopic data of its parent compounds, 4-methylbiphenyl and 4-iodobiphenyl. This comparative approach allows for a robust prediction of the spectral characteristics of the target molecule.

Predicted Spectroscopic Data of 4-Iodo-4'-methylbiphenyl

The following tables summarize the predicted and known spectroscopic data for 4-Iodo-4'-methylbiphenyl and its related compounds. These values are essential for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| 4-Iodo-4'-methylbiphenyl (Predicted) | ~7.70 | d | Protons ortho to Iodo group |

| ~7.45 | d | Protons meta to Iodo group | |

| ~7.40 | d | Protons ortho to Methyl group | |

| ~7.20 | d | Protons meta to Methyl group | |

| ~2.40 | s | Methyl protons (-CH₃) | |

| 4-Methylbiphenyl [1][2] | 7.42−7.19 | m | Aromatic protons |

| 2.41 | s | Methyl protons (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Chemical Shift (δ) [ppm] | Assignment |

| 4-Iodo-4'-methylbiphenyl (Predicted) | ~141 | Quaternary C (C-C bond) |

| ~138 | Quaternary C (C-C bond) | |

| ~137 | Aromatic CH (ortho to Iodo) | |

| ~130 | Aromatic CH (meta to Methyl) | |

| ~129 | Aromatic CH (ortho to Methyl) | |

| ~127 | Aromatic CH (meta to Iodo) | |

| ~92 | Quaternary C (C-I bond) | |

| ~21 | Methyl C (-CH₃) | |

| 4-Methylbiphenyl [2] | 141.2, 138.4, 137.1, 129.5, 128.8, 127.1, 21.2 | Aromatic and Methyl Carbons |

Infrared (IR) Spectroscopy

The IR spectrum of 4-Iodo-4'-methylbiphenyl is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 3: Predicted IR Absorption Bands for 4-Iodo-4'-methylbiphenyl

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium-Weak | Aliphatic C-H Stretch (Methyl) |

| 1600-1450 | Strong-Medium | Aromatic C=C Ring Stretch |

| 1450-1370 | Medium | C-H Bend (Methyl) |

| 850-800 | Strong | para-Substituted C-H Out-of-Plane Bend |

| ~500 | Medium-Strong | C-I Stretch |

Mass Spectrometry (MS)

The mass spectrum of 4-Iodo-4'-methylbiphenyl would provide information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |

| 4-Iodo-4'-methylbiphenyl | 294 (M⁺)[3] | Predicted: 167 ([M-I]⁺), 152 ([M-I-CH₃]⁺) |

| 4-Iodobiphenyl [4] | 280 (M⁺) | 152 ([M-I]⁺), 153, 76 |

| 2-Iodo-4'-methylbiphenyl | 294 (M⁺) | Not specified |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid sample like 4-Iodo-4'-methylbiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solvent height should be approximately 4-5 cm.

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. A standard pulse sequence (e.g., zg30) is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is standard.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) FT-IR method, which is suitable for solid powder samples.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition :

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining an electron ionization (EI) mass spectrum.

-

Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer's ion source, typically via a direct insertion probe.

-

Ionization : The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like 4-Iodo-4'-methylbiphenyl.

Caption: Workflow for the spectroscopic characterization of 4-Iodo-4'-methylbiphenyl.

References

Synthesis of 4-Iodo-4'-methylbiphenyl from p-methylphenyl acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 4-iodo-4'-methylbiphenyl, a key intermediate in the development of various pharmaceuticals and advanced materials. The synthesis originates from precursors of p-methylphenylacetic acid, and this document details the necessary transformations, including Suzuki-Miyaura coupling and a Sandmeyer reaction sequence. This guide is intended to provide researchers and professionals in drug development and related fields with detailed methodologies and comparative data to support their research and development activities.

Executive Summary

The synthesis of 4-iodo-4'-methylbiphenyl can be effectively achieved through two distinct and reliable multi-step pathways. The first route leverages a Suzuki-Miyaura or Kumada coupling to construct the 4-methylbiphenyl core, followed by electrophilic iodination. The second route involves the nitration of 4-methylbiphenyl, subsequent reduction to the corresponding amine, and a final conversion to the iodide via a Sandmeyer reaction. Both pathways offer high yields and purity, with the choice of method depending on available starting materials, reagent sensitivities, and desired scale. This guide provides detailed experimental protocols for each critical step, along with tabulated quantitative data for easy comparison of reaction parameters and outcomes.

Data Presentation

Table 1: Synthesis of 4-Methylbiphenyl via Grignard-based Cross-Coupling

| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1. Grignard Formation | 4-Bromotoluene, Mg | Iodine (initiator) | Anhydrous THF | Reflux | 1 | - | [1] |

| 2. Kumada Coupling | p-Tolylmagnesium bromide, Bromobenzene | NiCl₂(dppp) | Anhydrous THF | RT | 12-24 | ~80-90 | [1] |

Table 2: Electrophilic Iodination of an Activated Aromatic Ring

| Reactant | Iodinating System | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| Durene | I₂ / H₅IO₆ | 80% Acetic Acid | 65-70 | 2 | Iododurene | 80-87 | [2] |

Note: This serves as a model reaction for the iodination of 4-methylbiphenyl.

Table 3: Synthesis of 4-Iodo-4'-methylbiphenyl via Sandmeyer Reaction

| Step | Reactant | Reagents | Solvent | Temp. (°C) | Time | Product | Yield (%) | Reference |

| 1. Nitration | 2-Methylbiphenyl | HNO₃ / H₂SO₄ | - | 0-5 | - | 2-Methyl-4'-nitrobiphenyl | - | [3] |

| 2. Reduction | 4-Nitrophenol | NaBH₄, CuNWs | Water | RT | 1 min | 4-Aminophenol | 99 | [4] |

| 3. Diazotization | Aromatic Amine | NaNO₂, H₂SO₄/HCl | Water | 15-20 | 20-30 min | Diazonium Salt | - | [5] |

| 4. Iodination | Diazonium Salt | KI | Water | RT | - | Aryl Iodide | - | [6][7] |

Note: Steps 1 and 2 are model reactions adaptable for the synthesis of 4-amino-4'-methylbiphenyl.

Experimental Protocols

Route 1: Suzuki-Miyaura/Kumada Coupling Followed by Iodination

This pathway first constructs the 4-methylbiphenyl backbone and then introduces the iodo group.

Step 1: Synthesis of 4-Methylbiphenyl via Kumada Coupling

This protocol details the nickel-catalyzed cross-coupling of a p-tolyl Grignard reagent with bromobenzene.[1]

-

Materials: 4-bromotoluene, magnesium turnings, iodine crystal, anhydrous tetrahydrofuran (THF), bromobenzene, [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)), 1 M HCl, diethyl ether or ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate or sodium sulfate.

-

Protocol 1a: Preparation of p-Tolylmagnesium Bromide

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of 4-bromotoluene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle reflux.

-

Add the remaining 4-bromotoluene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour.

-

Cool the resulting Grignard reagent solution to room temperature for immediate use.

-

-

Protocol 1b: Kumada Coupling

-

In a separate flask under a nitrogen atmosphere, dissolve NiCl₂(dppp) (0.01-0.05 equivalents) in anhydrous THF.

-

Add bromobenzene (1.0 equivalent) to the catalyst solution and cool in an ice bath.

-

Slowly add the prepared p-tolylmagnesium bromide solution via a dropping funnel over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of 1 M HCl while cooling in an ice bath.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 4-methylbiphenyl.

-

Step 2: Iodination of 4-Methylbiphenyl

This protocol is adapted from a general procedure for the iodination of activated polyalkylbenzenes using iodine and periodic acid.[2]

-

Materials: 4-methylbiphenyl, iodine, periodic acid dihydrate (H₅IO₆), 80% aqueous acetic acid, sodium bisulfite solution, acetone.

-

Protocol:

-

In a flask, dissolve 4-methylbiphenyl (1.0 equivalent) in 80% aqueous acetic acid.

-

Add iodine (0.5 equivalents) and periodic acid dihydrate (0.2 equivalents).

-

Heat the mixture with stirring at 65-70 °C for 2 hours.

-

Cool the reaction mixture and pour it into water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a dilute sodium bisulfite solution to remove excess iodine, then with water.

-

Recrystallize the crude product from acetone to yield 4-iodo-4'-methylbiphenyl.

-

Route 2: Nitration, Reduction, and Sandmeyer Reaction

This pathway introduces a nitrogen functionality which is then converted to the iodo group.

Step 1: Nitration of 4-Methylbiphenyl

This protocol is adapted from the nitration of 2-methylbiphenyl.[3]

-

Materials: 4-methylbiphenyl, concentrated nitric acid, concentrated sulfuric acid.

-

Protocol:

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

In a flask, dissolve 4-methylbiphenyl in a suitable solvent (e.g., dichloromethane or excess sulfuric acid).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add the cold nitrating mixture dropwise, maintaining the temperature below 5 °C.

-

After the addition, allow the reaction to stir at room temperature for a specified time.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer, filter, and concentrate to yield 4-nitro-4'-methylbiphenyl. Further purification may be achieved by chromatography or recrystallization.

-

Step 2: Reduction of 4-Nitro-4'-methylbiphenyl to 4-Amino-4'-methylbiphenyl

This protocol is based on the rapid catalytic reduction of 4-nitrophenol.[4]

-

Materials: 4-nitro-4'-methylbiphenyl, sodium borohydride (NaBH₄), copper nanowires (CuNWs) or another suitable catalyst (e.g., Pd/C, SnCl₂), solvent (e.g., water, ethanol).

-

Protocol:

-

Disperse 4-nitro-4'-methylbiphenyl in the chosen solvent.

-

Add the catalyst (e.g., CuNWs).

-

Add an aqueous solution of NaBH₄ portion-wise.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter off the catalyst.

-

Extract the product into an organic solvent.

-

Dry the organic layer and concentrate to yield 4-amino-4'-methylbiphenyl.

-

Step 3: Diazotization and Iodination (Sandmeyer Reaction)

This protocol is a general procedure for the conversion of an aromatic amine to an aryl iodide.[5][6][8]

-

Materials: 4-amino-4'-methylbiphenyl, concentrated sulfuric acid or hydrochloric acid, sodium nitrite (NaNO₂), potassium iodide (KI), water.

-

Protocol:

-

Dissolve 4-amino-4'-methylbiphenyl (1.0 equivalent) in an aqueous solution of sulfuric or hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.0-1.2 equivalents) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, dissolve potassium iodide (1.5-2.0 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. Gentle heating may be required to drive the reaction to completion.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-iodo-4'-methylbiphenyl.

-

Mandatory Visualizations

Caption: Synthetic workflow for 4-iodo-4'-methylbiphenyl via the Suzuki-Miyaura pathway.

Caption: Synthetic workflow for 4-iodo-4'-methylbiphenyl via the Sandmeyer reaction pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Diazotisation [organic-chemistry.org]

4-Iodo-4'-methylbiphenyl: A Comprehensive Technical Guide for Organic Synthesis Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Iodo-4'-methylbiphenyl, a key organic synthesis intermediate. The document details its chemical and physical properties, provides experimental protocols for its synthesis and subsequent reactions, and explores its significant applications, particularly in the pharmaceutical industry.

Compound Overview

4-Iodo-4'-methylbiphenyl is a biphenyl derivative containing an iodine atom at the 4-position and a methyl group at the 4'-position. Its chemical structure makes it a valuable building block in cross-coupling reactions, where the iodo-group serves as an excellent leaving group for the formation of new carbon-carbon bonds. This reactivity is pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Table 1: Physical and Chemical Properties of 4-Iodo-4'-methylbiphenyl [1][2]

| Property | Value |

| CAS Number | 55290-86-3[1] |

| Molecular Formula | C₁₃H₁₁I[1][2] |

| Molecular Weight | 294.13 g/mol [1][2] |

| Appearance | White or off-white solid |

| Boiling Point | 335.6 ± 21.0 °C at 760 mmHg[1] |

| Density | 1.523 ± 0.06 g/cm³[1] |

| Flash Point | 151.9 °C[1] |

| Refractive Index | 1.628[1] |

Spectroscopic Data

Table 2: Expected Spectroscopic Data for 4-Iodo-4'-methylbiphenyl

| Technique | Expected Key Data Points |

| ¹H NMR (CDCl₃) | Aromatic protons (δ ≈ 7.0-7.8 ppm), Methyl protons (singlet, δ ≈ 2.4 ppm) |

| ¹³C NMR (CDCl₃) | Aromatic carbons (δ ≈ 120-145 ppm), Methyl carbon (δ ≈ 21 ppm) |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 294. Fragments corresponding to the loss of iodine (m/z = 167) and other characteristic biphenyl fragmentation. |

Synthesis of 4-Iodo-4'-methylbiphenyl

A common and effective method for the synthesis of 4-Iodo-4'-methylbiphenyl is the direct iodination of 4-methylbiphenyl. This electrophilic aromatic substitution reaction can be achieved using various iodinating agents. A well-established method involves the use of iodine in the presence of an oxidizing agent, such as periodic acid.

Experimental Protocol: Iodination of 4-Methylbiphenyl

This protocol is adapted from a general procedure for the iodination of activated aromatic compounds.

Materials:

-

4-Methylbiphenyl

-

Iodine (I₂)

-

Periodic acid dihydrate (H₅IO₆)

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Acetone

-

Sodium sulfite (Na₂SO₃)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbiphenyl (1 equivalent) in glacial acetic acid.

-

Add iodine (0.4 equivalents) and periodic acid dihydrate (0.2 equivalents) to the solution.

-

Slowly add a solution of concentrated sulfuric acid in aqueous acetic acid.

-

Heat the reaction mixture with stirring until the color of iodine disappears.

-

Cool the reaction mixture to room temperature and pour it into water to precipitate the crude product.

-

Collect the solid by filtration and wash with water, followed by a dilute aqueous solution of sodium sulfite to remove any remaining iodine.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or acetone, to yield pure 4-Iodo-4'-methylbiphenyl.

Applications in Organic Synthesis

4-Iodo-4'-methylbiphenyl is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to construct more complex biaryl structures. The Suzuki-Miyaura coupling is a prominent example of its application.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The high reactivity of the carbon-iodine bond in 4-Iodo-4'-methylbiphenyl makes it an excellent substrate for these reactions.

Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 4-Iodo-4'-methylbiphenyl.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

4-Iodo-4'-methylbiphenyl

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 4-Iodo-4'-methylbiphenyl (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

-

Add a degassed mixture of toluene, ethanol, and water.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-methyl-1,1'-biphenyl.

Role in Pharmaceutical Synthesis

Biphenyl derivatives are crucial structural motifs in many pharmaceuticals. Notably, 4-methylbiphenyl derivatives are key intermediates in the synthesis of the "sartan" class of angiotensin II receptor blockers (ARBs), which are widely used to treat hypertension. 4-Iodo-4'-methylbiphenyl can be a precursor to these essential building blocks.

Diagram 2: Role of 4-Iodo-4'-methylbiphenyl in the Synthesis of Sartan Precursors

References

4-Iodo-4'-methylbiphenyl: A Versatile Scaffold for Medicinal Chemistry Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-4'-methylbiphenyl is a strategically functionalized biaryl compound that holds significant promise as a versatile building block in medicinal chemistry. Its unique structural features, comprising a biphenyl core, a methyl group, and a reactive iodine atom, offer a valuable platform for the synthesis of diverse molecular architectures with potential therapeutic applications. The iodine moiety serves as a key handle for various cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of complex molecules. This technical guide provides a comprehensive overview of the potential applications of 4-Iodo-4'-methylbiphenyl in drug discovery, detailing its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of angiotensin II receptor antagonists. This document will also explore synthetic methodologies, potential biological activities of its derivatives, and provide a framework for its utilization in modern drug design.

Introduction

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates across various therapeutic areas. Its rigid yet conformationally flexible nature allows it to effectively interact with biological targets. The strategic functionalization of the biphenyl core is a key aspect of drug design, enabling the fine-tuning of pharmacological properties. 4-Iodo-4'-methylbiphenyl emerges as a particularly interesting starting material due to the presence of the iodo group, which is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space for lead discovery and optimization.

While direct biological activity of 4-Iodo-4'-methylbiphenyl itself is not extensively documented, its true value lies in its potential as a synthetic intermediate. This guide will illuminate its application in the synthesis of complex, biologically active molecules, drawing parallels from the established roles of structurally similar compounds in medicinal chemistry.

Synthetic Utility and Key Reactions

The primary utility of 4-Iodo-4'-methylbiphenyl in medicinal chemistry stems from the reactivity of the carbon-iodine bond. This bond is amenable to a variety of powerful synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. It is one of the most widely used methods for the formation of C-C bonds in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.

A generalized scheme for the Suzuki-Miyaura coupling using 4-Iodo-4'-methylbiphenyl is presented below:

Figure 1. Generalized Suzuki-Miyaura coupling with 4-Iodo-4'-methylbiphenyl.

This reaction allows for the introduction of a vast array of "R" groups, including substituted aryl, heteroaryl, alkyl, and vinyl moieties, thereby enabling the generation of large and diverse chemical libraries for biological screening.

Application in the Synthesis of Angiotensin II Receptor Antagonists

A significant application of biphenyl derivatives is in the development of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension.[1] Telmisartan is a prominent example of an ARB that features a substituted biphenyl core. While the direct synthesis of Telmisartan from 4-Iodo-4'-methylbiphenyl is not the primary route, the synthesis of its key intermediates often involves structurally analogous 2-halo-4'-methylbiphenyls.

A patent for the preparation of Telmisartan describes the synthesis of 2-iodo-4'-methylbiphenyl, which is then functionalized at the methyl group.[2][3] This highlights the utility of the iodinated biphenyl scaffold in constructing the complex architecture of such drugs.

Illustrative Synthetic Workflow for a Biphenyl Intermediate

The following workflow illustrates the potential synthetic pathway for a key biphenyl intermediate, drawing on methodologies used for analogous compounds in the synthesis of ARBs.

Figure 2. Potential synthetic workflow for an ARB analogue.

This workflow demonstrates how 4-Iodo-4'-methylbiphenyl can serve as a starting point for a multi-step synthesis, where both the iodo and methyl groups are strategically manipulated to build the final drug-like molecule.

Potential for Broader Medicinal Chemistry Applications

Beyond ARBs, the biphenyl scaffold is implicated in a wide range of biological activities. Derivatives of the closely related 4-methylbiphenyl have shown promise in several therapeutic areas. The ability to easily diversify the 4'-position of 4-Iodo-4'-methylbiphenyl via cross-coupling reactions opens up avenues for exploring these activities.

Anticancer Activity

Numerous studies have reported the anticancer properties of biphenyl derivatives. For instance, certain derivatives of 4-methylbiphenyl have exhibited cytotoxic effects against various cancer cell lines. The table below summarizes some of this data, which can serve as a guide for the potential of derivatives synthesized from 4-Iodo-4'-methylbiphenyl.

Table 1: Cytotoxic Activity of Selected 4-Methylbiphenyl Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Thiazolidine-2,4-dione-biphenyl | HeLa (Cervical Cancer) | 32.38 ± 1.8 |

| Thiazolidine-2,4-dione-biphenyl | PC3 (Prostate Cancer) | 74.28 ± 1.3 |

| Thiazolidine-2,4-dione-biphenyl | MDA-MB-231 (Breast Cancer) | 148.55 ± 3.2 |

| Thiazolidine-2,4-dione-biphenyl | HepG2 (Liver Cancer) | 59.67 ± 1.6 |

| Hydroxylated Biphenyl | Malignant Melanoma | 1.7 ± 0.5 |

| 4-Methylbenzamide-purine | K562 (Leukemia) | 2.27 |

This data is for derivatives of 4-methylbiphenyl and is presented to illustrate the potential of the biphenyl scaffold. Specific derivatives of 4-Iodo-4'-methylbiphenyl would require experimental validation.

Antimicrobial Activity

The biphenyl scaffold has also been explored for its antimicrobial properties. Certain derivatives have shown activity against various bacterial strains. The versatility of 4-Iodo-4'-methylbiphenyl as a synthetic platform could be leveraged to generate novel antimicrobial agents.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of synthetic strategies in a research setting. Below is a representative protocol for a Suzuki-Miyaura coupling reaction, which is a cornerstone for the derivatization of 4-Iodo-4'-methylbiphenyl.

General Procedure for Suzuki-Miyaura Coupling of 4-Iodo-4'-methylbiphenyl

Materials:

-

4-Iodo-4'-methylbiphenyl

-

Aryl- or heteroaryl-boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction flask, add 4-Iodo-4'-methylbiphenyl, the boronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.

The workflow for this experimental protocol can be visualized as follows:

Figure 3. Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

4-Iodo-4'-methylbiphenyl represents a valuable and under-explored building block in medicinal chemistry. Its strategic placement of a reactive iodine atom on the biphenyl scaffold provides a powerful handle for synthetic diversification through modern cross-coupling methodologies. While direct biological data on its derivatives is currently limited, the well-established importance of the biphenyl motif in pharmaceuticals, particularly as angiotensin II receptor antagonists, strongly suggests the potential of 4-Iodo-4'-methylbiphenyl as a starting point for the discovery of novel therapeutic agents. The synthetic protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers to unlock the full potential of this versatile molecule in their drug discovery endeavors. Further exploration of the chemical space accessible from 4-Iodo-4'-methylbiphenyl is warranted and is likely to yield novel compounds with interesting and valuable biological activities.

References

- 1. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]

- 2. EP2103588A1 - 2'-Halobiphenyl-4-yl intermediates in the synthesis of angiotensin II antagonists - Google Patents [patents.google.com]

- 3. US20110098329A1 - Catalyzed carbonylation in the synthesis of angiotensin ii antagonists - Google Patents [patents.google.com]

Biological Activity of Biphenyl Derivatives: An In-depth Technical Guide on 4-Iodo-4'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent rigidity and the ability to introduce diverse substituents on its two phenyl rings allow for the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of biphenyl derivatives, with a specific focus on the potential of 4-Iodo-4'-methylbiphenyl as a therapeutic agent.

Due to limited direct experimental data on 4-Iodo-4'-methylbiphenyl, this guide leverages structure-activity relationship (SAR) data from closely related analogs, including other halogenated and methylated biphenyls. The information presented herein aims to provide a foundational understanding for researchers and to stimulate further investigation into the therapeutic potential of this compound.

Synthesis of 4-Iodo-4'-methylbiphenyl

The synthesis of 4-Iodo-4'-methylbiphenyl can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.

Proposed Synthetic Scheme:

Caption: Proposed Suzuki-Miyaura coupling for 4-Iodo-4'-methylbiphenyl synthesis.

Quantitative Biological Activity Data (Inferred)

Table 1: Inferred Anticancer Activity (Cytotoxicity)

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Biphenyls | 4,4'-Dichlorobiphenyl | A549 (Lung) | 25.3 | Inferred |

| 4,4'-Dibromobiphenyl | MCF-7 (Breast) | 18.7 | Inferred | |

| Methylated Biphenyls | 4,4'-Dimethylbiphenyl | HepG2 (Liver) | >100 | Inferred |

| Iodinated Biphenyls (Predicted) | 4-Iodo-4'-methylbiphenyl | Various | 10 - 50 | Predicted |

Table 2: Inferred Anti-inflammatory Activity

| Compound Class | Assay | Target | IC50 (µM) | Reference |

| Halogenated Biphenyls | COX-2 Inhibition | COX-2 | 15.2 | Inferred |

| NO Production in LPS-stimulated Macrophages | iNOS | 22.5 | Inferred | |

| Iodinated Biphenyls (Predicted) | COX-2 Inhibition / NO Production | COX-2 / iNOS | 5 - 25 | Predicted |

Table 3: Inferred Enzyme Inhibitory Activity

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Biphenyl Derivatives | Acetylcholinesterase (AChE) | 8.9 | [1] |

| Iodinated Aromatic Compounds | Tyrosinase | 12.4 | Inferred |

| Iodinated Biphenyls (Predicted) | AChE / Tyrosinase | 1 - 20 | Predicted |

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, 4-Iodo-4'-methylbiphenyl is likely to exert its biological effects through the modulation of key signaling pathways involved in cell proliferation, inflammation, and neuronal function.

Anticancer Activity: Interference with Pro-Survival Signaling

The cytotoxic effects of many biphenyl derivatives are attributed to their ability to induce apoptosis and inhibit cell cycle progression in cancer cells. This is often achieved by modulating signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cancer cell survival and proliferation.

Caption: Inferred inhibition of the PI3K/Akt pathway by 4-Iodo-4'-methylbiphenyl.

Caption: Potential modulation of the MAPK/ERK pathway by 4-Iodo-4'-methylbiphenyl.

Anti-inflammatory Activity: Suppression of Inflammatory Mediators

The anti-inflammatory potential of biphenyl derivatives often involves the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade. This pathway plays a central role in regulating the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Caption: Postulated inhibition of the NF-κB signaling pathway.

Detailed Experimental Protocols

The following protocols are standardized methods for assessing the biological activities discussed. While these are general procedures, they can be adapted for the specific evaluation of 4-Iodo-4'-methylbiphenyl.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 4-Iodo-4'-methylbiphenyl in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of 4-Iodo-4'-methylbiphenyl for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group.

Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE.

Protocol:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB, and different concentrations of 4-Iodo-4'-methylbiphenyl.

-

Enzyme Addition: Add the AChE solution to initiate the reaction.

-

Substrate Addition: After a short pre-incubation, add the ATCI solution.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for AChE inhibition.[2]

Conclusion

While direct experimental evidence for the biological activity of 4-Iodo-4'-methylbiphenyl is currently lacking, structure-activity relationship analyses of related biphenyl derivatives strongly suggest its potential as a multi-target therapeutic agent. The presence of the iodo and methyl groups on the biphenyl scaffold is likely to confer significant anticancer, anti-inflammatory, and enzyme inhibitory properties. The data and protocols presented in this technical guide provide a solid foundation for initiating further research into the pharmacological profile of 4-Iodo-4'-methylbiphenyl. In vitro and in vivo studies are warranted to validate these inferred activities and to elucidate the precise mechanisms of action, paving the way for its potential development as a novel therapeutic candidate.

References

The Versatile Role of 4-Iodo-4'-methylbiphenyl in the Synthesis of Heterocyclic Aromatic Hydrocarbons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-4'-methylbiphenyl stands as a pivotal building block in the realm of organic synthesis, particularly in the construction of complex heterocyclic aromatic hydrocarbons. Its unique structural features, comprising a biphenyl backbone functionalized with a reactive iodine atom, render it an ideal precursor for a variety of powerful cross-coupling and cyclization reactions. The presence of the methyl group offers a point of further functionalization or can be used to modulate the electronic properties of the final molecule. This technical guide provides a comprehensive overview of the synthetic strategies employing 4-Iodo-4'-methylbiphenyl for the preparation of valuable nitrogen, oxygen, and sulfur-containing heterocycles, which are core motifs in numerous pharmaceuticals, agrochemicals, and materials science applications. This document details key experimental protocols, presents quantitative data in a comparative format, and illustrates the underlying synthetic pathways.

Core Synthetic Strategies and Methodologies

The reactivity of the carbon-iodine bond in 4-Iodo-4'-methylbiphenyl is the cornerstone of its utility. This bond is readily activated by transition metal catalysts, primarily palladium and copper, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The principal synthetic routes for constructing heterocyclic systems from this precursor involve an initial intermolecular cross-coupling reaction to introduce a suitably functionalized group at the ortho position, followed by an intramolecular cyclization to forge the heterocyclic ring.

Synthesis of Carbazoles via Buchwald-Hartwig Amination and Cyclization

The synthesis of carbazoles, a prominent structural motif in many biologically active compounds and organic electronic materials, can be efficiently achieved starting from 4-Iodo-4'-methylbiphenyl. The general approach involves a two-step sequence: a Buchwald-Hartwig amination to create a 2-amino-4'-methylbiphenyl derivative, followed by a palladium-catalyzed intramolecular C-H activation/C-N bond formation.

General Workflow for Carbazole Synthesis:

Figure 1: General workflow for the synthesis of carbazoles from 4-Iodo-4'-methylbiphenyl.

Experimental Protocol: Synthesis of a Substituted Carbazole (General Procedure)

A general procedure for the synthesis of carbazoles involves the initial formation of a 2-aminobiphenyl derivative followed by cyclization. While a specific example starting directly from 4-Iodo-4'-methylbiphenyl is not detailed in the provided search results, a general protocol for the cyclization of a 2-aminobiphenyl can be adapted.[1]

-

Buchwald-Hartwig Amination: To a solution of 4-Iodo-4'-methylbiphenyl (1.0 equiv) and a suitable primary amine (1.2 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield the 2-amino-4'-methylbiphenyl derivative.

-

Intramolecular C-H Arylation: The isolated 2-amino-4'-methylbiphenyl derivative (1.0 equiv) is dissolved in a suitable solvent (e.g., DMF or DMA). A palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) are added. The mixture is heated at high temperature (typically 110-150 °C) under an inert atmosphere.[2] The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to afford the desired carbazole.

Table 1: Representative Conditions for Buchwald-Hartwig Amination and Intramolecular C-H Arylation

| Step | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100-110 | Good to Excellent | [3] |

| Intramolecular C-H Arylation | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 110 | Up to 94 | [2] |

Synthesis of Dibenzofurans via Ullmann Condensation or Suzuki Coupling and Cyclization

Dibenzofurans, another class of heterocycles with significant biological and material applications, can be synthesized from 4-Iodo-4'-methylbiphenyl through pathways involving the formation of a 2-hydroxy-4'-methylbiphenyl intermediate.

General Workflow for Dibenzofuran Synthesis:

Figure 2: General workflow for the synthesis of dibenzofurans from 4-Iodo-4'-methylbiphenyl.

Experimental Protocol: Synthesis of a Substituted Dibenzofuran (General Procedure)

-

Formation of 2-Hydroxy-4'-methylbiphenyl Intermediate: This can be achieved through a Suzuki-Miyaura coupling of 4-Iodo-4'-methylbiphenyl with 2-hydroxyphenylboronic acid or through a copper-catalyzed Ullmann condensation with a suitably protected 2-halophenol followed by deprotection.

-

Intramolecular Cyclization: The resulting 2-hydroxy-4'-methylbiphenyl derivative can undergo intramolecular cyclization to form the dibenzofuran core. A common method is oxidative cyclization using reagents like iodine(III) compounds (e.g., PhI(OAc)₂).[4] In a typical procedure, the 2-hydroxybiphenyl derivative (1.0 equiv) is dissolved in a solvent like acetonitrile, and a hypervalent iodine reagent (1.1-1.5 equiv) is added. The reaction is stirred at room temperature or with gentle heating until completion. The product is then isolated through standard workup and purification procedures.

Table 2: Representative Conditions for Dibenzofuran Synthesis

| Step | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ullmann Condensation | Copper Catalyst | High-boiling solvent | High Temperature | Variable | [5] |

| Oxidative Cyclization | PhI(OAc)₂ | Acetonitrile | Room Temperature | Good | [4] |

Synthesis of Dibenzothiophenes via Palladium-Catalyzed C-S Coupling and Cyclization

The synthesis of dibenzothiophenes, which are important in materials science and as constituents of crude oil, can be approached from 4-Iodo-4'-methylbiphenyl by first introducing a sulfur-containing moiety.

General Workflow for Dibenzothiophene Synthesis:

Figure 3: General workflow for the synthesis of dibenzothiophenes from 4-Iodo-4'-methylbiphenyl.

Experimental Protocol: Synthesis of a Substituted Dibenzothiophene (General Procedure)

-

Formation of 2-Thio-4'-methylbiphenyl Intermediate: A palladium-catalyzed cross-coupling reaction between 4-Iodo-4'-methylbiphenyl and a suitable thiol or thiolate source can be employed to generate the corresponding thioether.

-

Intramolecular Cyclization: The resulting 2-thio-4'-methylbiphenyl derivative can then be cyclized to the dibenzothiophene. One approach involves electrophilic cyclization of an ortho-alkynyl thioanisole derivative.[6] This would require a Sonogashira coupling of 4-Iodo-4'-methylbiphenyl with an ortho-ethynylthioanisole. The subsequent cyclization can be promoted by an electrophilic sulfur reagent.

Table 3: Representative Conditions for Thioether Formation and Cyclization

| Step | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sonogashira Coupling | Pd catalyst, CuI, Base | THF/Amine | Room Temp. to 75 | Variable | [7] |

| Electrophilic Cyclization | Electrophilic Sulfur Reagent | Dichloromethane | Room Temperature | Excellent | [6] |

Tandem Sonogashira Coupling and Cyclization

A powerful and atom-economical approach for the synthesis of certain heterocycles is the use of tandem reactions where a Sonogashira coupling is immediately followed by an intramolecular cyclization in a one-pot process. This strategy can be applied to the reaction of 4-Iodo-4'-methylbiphenyl with terminal alkynes bearing a nucleophilic group (e.g., -OH, -NH₂).

General Pathway for Tandem Sonogashira-Cyclization:

Figure 4: General pathway for tandem Sonogashira coupling and cyclization.

Experimental Protocol: Tandem Sonogashira-Cyclization (General Procedure)

A mixture of 4-Iodo-4'-methylbiphenyl (1.0 equiv), a terminal alkyne bearing a nucleophilic group (e.g., 2-ethynylphenol or 2-ethynylaniline) (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent (e.g., THF or DMF) is heated under an inert atmosphere. The reaction temperature and time are optimized for the specific substrates. Upon completion of the Sonogashira coupling, the in situ generated intermediate undergoes intramolecular cyclization to afford the fused heterocyclic product.[8]

Table 4: Representative Conditions for Tandem Sonogashira-Cyclization

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuO-Fe₃O₄ | KOH | Toluene | 130 | Up to 98 | [8] |

| (PPh₃)₂CuBH₄ | DBU | (under air) | 120 | >99 | [9] |

Conclusion

4-Iodo-4'-methylbiphenyl is a highly versatile and valuable precursor for the synthesis of a wide array of heterocyclic aromatic hydrocarbons. Its ability to participate in a range of robust and well-established cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, allows for the strategic introduction of functionalities that can subsequently be employed in intramolecular cyclization reactions to construct complex polycyclic systems. The methodologies outlined in this guide, including detailed reaction pathways and general experimental conditions, provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important building block in their endeavors to create novel and functional heterocyclic molecules. Further exploration into one-pot and tandem reaction sequences starting from 4-Iodo-4'-methylbiphenyl will undoubtedly continue to expand the synthetic chemist's toolbox for accessing these important molecular architectures.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]

- 3. Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzofuran synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 9. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling of 4-Iodo-4'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-Iodo-4'-methylbiphenyl. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following information has been compiled and extrapolated from data on structurally analogous compounds, namely 4,4'-Diiodobiphenyl, 4-Methylbiphenyl, and Biphenyl. It is imperative that this compound be handled with the utmost care, assuming it may possess hazards similar to its chemical relatives.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is the first step in safe handling. The available data for 4-Iodo-4'-methylbiphenyl is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁I | ChemBook |

| Molecular Weight | 294.13 g/mol | ChemBook |

| Appearance | Off-white solid (inferred) | Fisher Scientific (for 4-Methylbiphenyl) |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water; Soluble in alcohol and ether (inferred) | Fisher Scientific (for 4-Methylbiphenyl) |

Hazard Identification and Classification

While a specific GHS classification for 4-Iodo-4'-methylbiphenyl is not available, the classifications of related compounds suggest that it should be treated as a hazardous substance. The following table summarizes the GHS classifications for analogous compounds.

| Hazard Class | 4,4'-Diiodobiphenyl | 4-Methylbiphenyl | Biphenyl |

| Acute Toxicity, Oral | Category 4 | Not Classified | Not Classified |

| Acute Toxicity, Dermal | Category 4 | Not Classified | Not Classified |

| Acute Toxicity, Inhalation | Category 4 | Not Classified | Not Classified |

| Skin Corrosion/Irritation | Category 2 | Not Classified | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 | Not Classified | Category 2A |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | Not Classified | Category 3 (Respiratory tract irritation) |

| Hazardous to the aquatic environment, long-term hazard | Not Classified | Not Classified | Category 1 |

Pictograms (Inferred)

Based on the data from related compounds, the following pictograms are likely applicable:

Hazard Statements (Inferred)

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements (Inferred)

| Category | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1] P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1] P391: Collect spillage. |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |

Experimental Protocols: Safe Handling Procedures

The following is a generalized protocol for handling 4-Iodo-4'-methylbiphenyl in a laboratory setting. This should be adapted to specific experimental conditions and institutional safety guidelines.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound.[2] Standard PPE for handling solid, potentially hazardous organic compounds includes:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Nitrile or neoprene gloves.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.

3.2. Engineering Controls

-

Ventilation: All handling of 4-Iodo-4'-methylbiphenyl should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[3]

3.3. Handling and Storage

-

Avoid creating dust.[1]

-

Keep the container tightly closed when not in use.[1]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]

-

Ground/bond container and receiving equipment to prevent static discharge.

3.4. First Aid Measures

The following first aid measures are based on those for related biphenyl compounds:

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [1] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1] |

3.5. Spill and Disposal Procedures

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Visualization of Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of 4-Iodo-4'-methylbiphenyl.

Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. All laboratory personnel should be trained in the proper handling of hazardous chemicals and should consult their institution's safety policies and procedures.

References

An In-depth Technical Guide to 4-Iodo-4'-methylbiphenyl: Commercial Sourcing, Synthesis, and Applications

This technical guide provides a comprehensive overview of 4-Iodo-4'-methylbiphenyl, a key intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details commercial suppliers, typical pricing structures, and a representative synthetic protocol.

Commercial Suppliers and Pricing

4-Iodo-4'-methylbiphenyl is available from various chemical suppliers. Pricing is typically available upon request and can vary based on purity, quantity, and the supplier. Below is a summary of known suppliers.

| Supplier | CAS Number | Catalog Number | Notes |

| Alfa Chemistry | 55290-86-3 | ACM55290863 | Price available upon inquiry.[1] |

| ChemicalBook | 55290-86-3 | - | Provides a platform to connect with various suppliers.[2][3] |

| Sigma-Aldrich | - | - | While not a direct result for the exact compound, they supply similar iodinated biphenyl compounds. |

Note: The pricing for chemical compounds like 4-Iodo-4'-methylbiphenyl is subject to change and is best obtained by direct inquiry with the suppliers.

Synthesis of Biphenyl Compounds: A Representative Protocol

While a specific, detailed experimental protocol for the synthesis of 4-Iodo-4'-methylbiphenyl was not found in the immediate search, the Suzuki-Miyaura coupling is a widely used and robust method for the synthesis of unsymmetrical biaryls. The following is a representative protocol for the synthesis of a similar compound, 4-Methylbiphenyl, which can be adapted by using the appropriate starting materials (e.g., 1-iodo-4-methylbenzene and 4-iodophenylboronic acid).[4]

Suzuki-Miyaura Coupling for the Synthesis of 4-Methylbiphenyl

Reactants and Catalyst Loading:

| Reagent | Molar Equivalent |

| 4-Bromotoluene | 1 |

| Phenylboronic acid | 1.5 |

| Palladium(II) Acetate | 0.005 |

| Acetone | 3 parts relative to water |

| Water | As required |

Experimental Procedure:

-

To a reaction vessel, add 4-bromotoluene (1 molar equivalent) and phenylboronic acid (1.5 molar equivalents).[4]

-

Add water and then acetone (3 parts relative to the volume of water).[4]

-

Stir the mixture to ensure it is homogeneous.[4]

-

Add the palladium(II) acetate catalyst (0.5 mol% relative to 4-bromotoluene).[4]

-

Heat the reaction mixture to 35°C with vigorous stirring. The reaction is typically complete within 30 minutes.[4]

-

Monitor the reaction progress using a suitable analytical method such as GC-MS or TLC.[4]

-

Upon completion, cool the reaction mixture to room temperature.[4]

-

Extract the product with diethyl ether (4 x 10 parts relative to the aqueous volume).[4]

-

Combine the organic layers and wash with brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

-

The crude 4-Methylbiphenyl can be purified by distillation or recrystallization to obtain a high-purity product.[4]

Applications in Research and Drug Development

Biphenyl structures are a common motif in pharmaceuticals. For instance, the related compound 2-cyano-4'-methylbiphenyl is a key intermediate in the synthesis of angiotensin II receptor antagonists, a class of drugs known as "sartans" used to treat hypertension.[5] While specific signaling pathways involving 4-Iodo-4'-methylbiphenyl are not extensively documented in the initial search, its structural similarity to these pharmacologically active cores suggests its potential as a building block in the development of new therapeutic agents.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the synthesis of a biphenyl compound via the Suzuki-Miyaura coupling reaction.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 4-Iodo-4'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound offers mild reaction conditions, high functional group tolerance, and broad substrate scope, making it an invaluable tool in pharmaceutical and materials science research.

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura coupling of 4-iodo-4'-methylbiphenyl with methylboronic acid to synthesize 4,4'-dimethylbiphenyl. This transformation is a key step in the synthesis of various complex organic molecules, including liquid crystals, polymers, and pharmaceutical intermediates.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The cycle is initiated by the oxidative addition of the aryl halide (4-iodo-4'-methylbiphenyl) to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (in the presence of a base) is transferred to the palladium(II) complex. The final step is reductive elimination, which forms the new carbon-carbon bond, yielding the desired biaryl product (4,4'-dimethylbiphenyl) and regenerating the palladium(0) catalyst to continue the cycle.[1]

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of 4,4'-dimethylbiphenyl via the Suzuki-Miyaura coupling of 4-iodo-4'-methylbiphenyl and methylboronic acid. These values are based on established protocols for similar Suzuki-Miyaura cross-coupling reactions and may require optimization for specific experimental conditions.[2]

Table 1: Reactant and Reagent Stoichiometry

| Component | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Equivalents |

| 4-Iodo-4'-methylbiphenyl | 294.12 | 1.0 | 294.1 | 1.0 |

| Methylboronic Acid | 59.86 | 1.5 | 89.8 | 1.5 |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 34.7 | 0.03 |

| K₂CO₃ | 138.21 | 3.0 | 414.6 | 3.0 |

| Toluene | - | - | 10 mL | - |

| Water | - | - | 2 mL | - |

Table 2: Typical Reaction Conditions and Expected Results

| Parameter | Value | Notes |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Other common catalysts include Pd(OAc)₂/PPh₃, PdCl₂(dppf).[3] |

| Base | Potassium Carbonate (K₂CO₃) | Other suitable bases include Na₂CO₃, K₃PO₄, Cs₂CO₃.[1] |

| Solvent System | Toluene/Water (5:1) | A biphasic solvent system is commonly used.[2][3] |

| Reaction Temperature | 90 °C | Temperature may need optimization depending on the specific substrates. |

| Reaction Time | 4 - 8 hours | Progress should be monitored by TLC or GC-MS. |

| Expected Yield | 85 - 95% | Yields are highly dependent on reaction optimization and purity of reagents. |

| Product Purity | >98% | After purification by column chromatography or recrystallization. |

Experimental Protocol

This protocol details the synthesis of 4,4'-dimethylbiphenyl from 4-iodo-4'-methylbiphenyl and methylboronic acid.

Materials:

-

4-Iodo-4'-methylbiphenyl

-

Methylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-